molecular formula C10H18ClNO2 B3005132 2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide CAS No. 2411201-62-0

2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide

Cat. No. B3005132
CAS RN: 2411201-62-0
M. Wt: 219.71
InChI Key: WQFXLZMKBDYYET-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “2-Chloro” part indicates the presence of a chlorine atom, and the “2-methoxyethyl” part suggests an ether group attached to the nitrogen atom .


Molecular Structure Analysis

Again, without specific data, I can only provide a general analysis. The molecule likely has a polar amide group, which could allow for hydrogen bonding. The presence of the chlorine atom and ether group could also influence the molecule’s overall polarity and reactivity .


Chemical Reactions Analysis

Amides can participate in a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines or ammonia. They can also react with nitrous acid to form carboxylic acids and nitrogen .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound might have moderate polarity due to the presence of the polar amide group and the ether group. The chlorine atom could also contribute to the compound’s polarity .

properties

IUPAC Name

2-chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-8(11)9(13)12-10(4-3-5-10)6-7-14-2/h8H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFXLZMKBDYYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCC1)CCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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